molecular formula C14H18N2O B2608387 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol CAS No. 87581-61-1

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol

Cat. No.: B2608387
CAS No.: 87581-61-1
M. Wt: 230.311
InChI Key: GJCWQUSGMYXYIH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenylpropanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated phenylpropanol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the phenylpropanol moiety.

    1-Phenyl-3,5-dimethylpyrazole: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

    2-Phenyl-3,5-dimethylpyrazole:

Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol is unique due to the presence of both the pyrazole ring and the phenylpropanol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-9-12(2)16(15-11)10-14(3,17)13-7-5-4-6-8-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCWQUSGMYXYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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